4-Ethenylideneandrostane-3,17-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84958-35-0 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
InChI |
InChI=1S/C21H28O2/c1-4-13-15-6-5-14-16-7-8-19(23)21(16,3)11-9-17(14)20(15,2)12-10-18(13)22/h14-17H,1,5-12H2,2-3H3/t14-,15-,16-,17-,20-,21-/m0/s1 |
InChI Key |
WXYVGJCVJGOCJD-KZVLABISSA-N |
SMILES |
CC12CCC(=O)C(=C=C)C1CCC3C2CCC4(C3CCC4=O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C=C)[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC(=O)C(=C=C)C1CCC3C2CCC4(C3CCC4=O)C |
Synonyms |
4-EAAD 4-ethenylidene-5 alpha-androstane-3,17-dione 4-ethenylideneandrostane-3,17-dione |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethenylideneandrostane 3,17 Dione
Described Synthetic Pathways and Procedures
The principal pathway for the synthesis of 4-Ethenylideneandrostane-3,17-dione involves the oxidation of its corresponding diol precursor. A well-established method for the selective oxidation of secondary alcohols to ketones is the Oppenauer oxidation. wikipedia.org This reaction is particularly suitable for substrates that are sensitive to acidic conditions. wikipedia.org The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a ketone like acetone, which acts as the hydride acceptor. wikipedia.org
The general mechanism of the Oppenauer oxidation involves the coordination of the alcohol to the aluminum catalyst, followed by deprotonation to form an alkoxide intermediate. wikipedia.org Subsequently, a hydride transfer from the substrate alcohol to the oxidant (acetone) occurs, yielding the desired ketone and an aluminum-bound alcohol derived from the oxidant. wikipedia.org
Precursor Compounds and Reaction Conditions (e.g., from 4-ethenylidene-5α-androstane-3β,17β-diol)
The key precursor for the synthesis of this compound is 4-ethenylidene-5α-androstane-3β,17β-diol. ontosight.ai This compound possesses the required androstane (B1237026) backbone with the characteristic ethenylidene group at the C-4 position and hydroxyl groups at the C-3 and C-17 positions. ontosight.ai
The conversion of 4-ethenylidene-5α-androstane-3β,17β-diol to this compound would necessitate the oxidation of both the 3β- and 17β-hydroxyl groups to ketones. The Oppenauer oxidation is a suitable method for this transformation. wikipedia.org
Table 1: Precursor and Reaction Conditions for the Synthesis of this compound
| Precursor Compound | Reagents | Solvent | Reaction Type |
| 4-ethenylidene-5α-androstane-3β,17β-diol | Aluminum isopropoxide, Acetone | Toluene (B28343) or similar inert solvent | Oppenauer Oxidation |
This table is based on the general principles of the Oppenauer oxidation applied to the specific precursor.
The reaction would likely be carried out by refluxing the diol with aluminum isopropoxide in an excess of a ketone solvent like acetone, which also serves as the hydride acceptor. The choice of solvent is typically an inert one, such as toluene or benzene, to allow for the required reaction temperature.
Stereochemical Control in Synthesis of this compound
The stereochemistry of this compound is determined by the stereochemistry of its precursor, 4-ethenylidene-5α-androstane-3β,17β-diol. The androstane core of this precursor has a defined stereochemistry, with the (5α, 17β) configuration being noted. ontosight.ai The Oppenauer oxidation is known to be a stereoselective process that generally does not affect the existing stereocenters of the steroid nucleus. wikipedia.org
The stereochemistry of the ethenylidene group at C-4 introduces the possibility of E/Z isomerism. The control of this stereocenter would be established during the synthesis of the precursor, 4-ethenylidene-5α-androstane-3β,17β-diol. The specific synthetic route to this precursor would dictate the resulting stereoisomer of the ethenylidene group. The stereochemical analysis of related androstane derivatives has been successfully performed using techniques such as IR, UV, and NMR spectroscopy, which could also be applied to characterize the isomers of this compound. nih.gov
Strategies for Isotopic Labeling of this compound
Commonly used stable isotopes for labeling steroids include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). rug.nl
Table 2: Potential Isotopic Labeling Strategies for this compound
| Labeling Method | Isotope | Position of Label | Precursor/Reagent |
| Catalytic Deuteration | ²H | Various positions on the steroid backbone | Deuterium gas (D₂) with a metal catalyst |
| Introduction of ¹³C-labeled precursors | ¹³C | Specific positions depending on the precursor | ¹³C-labeled starting materials in the synthetic pathway |
| Exchange Reactions | ²H | At enolizable positions | Deuterated solvents (e.g., D₂O) under basic or acidic conditions |
One potential strategy would be the introduction of deuterium atoms. For instance, deuterated reducing agents could be used during the synthesis of the precursor to introduce deuterium at specific positions. Another approach involves exchange reactions where protons on the steroid backbone, particularly those alpha to carbonyl groups, can be exchanged for deuterium in the presence of a deuterated solvent and a catalyst.
Alternatively, carbon-13 can be incorporated by using ¹³C-labeled starting materials in the synthesis of the androstane skeleton. Commercially available isotopically labeled steroids, such as 4-androstene-3,17-dione-¹³C₃, demonstrate the feasibility of incorporating multiple ¹³C atoms into the steroid A-ring. isotope.com A similar strategy could be envisioned for the synthesis of labeled this compound.
Enzymatic Interaction Studies and Mechanism Based Inactivation by 4 Ethenylideneandrostane 3,17 Dione
Identification of Target Enzyme Systems
Studies have identified 3β-Hydroxysteroid Dehydrogenases (3β-HSDs) as primary targets for 4-ethenylideneandrostane-3,17-dione.
Research has demonstrated that this compound acts as an irreversible inactivator of solubilized bovine microsomal adrenal Δ⁵-3β-hydroxysteroid dehydrogenase. nih.gov The inactivation process is time-dependent. nih.gov Evidence suggests that the natural substrate for the enzyme, dehydroepiandrosterone (B1670201), can protect the enzyme from being inactivated by this compound. nih.gov This protective effect indicates a competitive interaction at the enzyme's active site.
The 3β-(and 17β)-hydroxysteroid dehydrogenase from the bacterium Pseudomonas testosteroni is also a target for this compound. When incubated directly with this bacterial enzyme, the compound causes irreversible, time-dependent inactivation. nih.gov In this context, this compound functions as an affinity label, binding covalently to the enzyme. nih.gov
3β-Hydroxysteroid Dehydrogenases (3β-HSDs)
Kinetics and Dynamics of Enzyme Inactivation
The interaction between this compound and its target enzymes has been characterized by specific kinetic parameters.
The inactivation of both the bovine adrenal and P. testosteroni 3β-hydroxysteroid dehydrogenases by this compound is not instantaneous but occurs over time. This time-dependent nature is a hallmark of mechanism-based inactivators, which typically require enzymatic conversion to a reactive species that then irreversibly modifies the enzyme.
Kinetic studies have quantified the rate of inactivation. For the bovine microsomal adrenal Δ⁵-3β-hydroxysteroid dehydrogenase, the inactivation half-life (t₁/₂) was determined to be 31 minutes at a concentration of 55 µM and a pH of 7.0. nih.gov Similarly, for the P. testosteroni 3β-(and 17β)-hydroxysteroid dehydrogenase, the half-life of inactivation was found to be 28 minutes at a concentration of 64 µM and a pH of 7.0. nih.gov
Table 1: Inactivation Parameters of this compound
| Enzyme Source | Inactivator Concentration (µM) | pH | Inactivation Half-life (t₁/₂) (minutes) |
| Bovine Microsomal Adrenal Δ⁵-3β-Hydroxysteroid Dehydrogenase | 55 | 7.0 | 31 |
| Pseudomonas testosteroni 3β-(and 17β)-Hydroxysteroid Dehydrogenase | 64 | 7.0 | 28 |
Mechanistic Insights into Enzyme Inactivation
The inactivation of 3β-hydroxysteroid dehydrogenases by this compound is a time-dependent and irreversible process. nih.gov Studies have shown that this compound acts as a potent inactivator for both bovine adrenal and P. testosteroni 3β-HSD. nih.gov
Substrate Protection Effects Against Inactivation (e.g., by Dehydroepiandrosterone)
A key characteristic of mechanism-based inactivators is that their action can be mitigated by the presence of the enzyme's natural substrate. In the case of this compound, the substrate dehydroepiandrosterone (DHEA) has been demonstrated to protect the bovine adrenal 3β-HSD from inactivation by this compound. nih.gov This protective effect suggests that DHEA and this compound compete for the same active site on the enzyme. When the active site is occupied by the natural substrate, the inactivator cannot bind and exert its effect. This phenomenon is a cornerstone in elucidating the active-site-directed nature of the inactivation.
Role of this compound as an Affinity Label
This compound functions as an affinity label for 3β-HSD. nih.gov An affinity label is a molecule that is structurally similar to the substrate and binds to the enzyme's active site. Once bound, it forms a covalent bond with a reactive amino acid residue, leading to irreversible inactivation. Research has shown that this compound causes irreversible, time-dependent inactivation when incubated directly with the bacterial 3β-(and 17β)-hydroxysteroid dehydrogenase from P. testosteroni. nih.gov This direct inactivation, without the need for prior enzymatic conversion, classifies it as an affinity label for this particular enzyme. nih.gov
Proposed Molecular Mechanisms of Inactivation
The proposed mechanism of inactivation by this compound involves its allene (B1206475) functionality. It is hypothesized that a nucleophilic residue within the active site of the 3β-HSD enzyme attacks the electrophilic allene group of the inhibitor. This attack leads to the formation of a stable, covalent adduct between the enzyme and the inhibitor, resulting in the irreversible loss of enzymatic activity. The specific amino acid residue involved in this covalent modification has not been definitively identified but is presumed to be a key component of the enzyme's catalytic machinery.
Comparative Enzymological Analyses with Related Steroid Dehydrogenase Inhibitors
The inhibitory action of this compound can be contextualized by comparing it with other steroid dehydrogenase inhibitors. For instance, its precursor, 4-ethenylidene-5α-androstane-3β,17β-diol, acts as a competitive inhibitor of bovine adrenal Δ⁵-3β-hydroxysteroid dehydrogenase, with a Ki of 2.7 µM, and is a substrate for the enzyme, being converted to this compound. nih.gov This highlights the difference between competitive inhibition (reversible) and mechanism-based inactivation (irreversible).
Other steroid derivatives also exhibit inhibitory effects on related enzymes. For example, androst-4-ene-3,6,17-trione (B20797) is a suicide substrate for aromatase, another key enzyme in steroid metabolism. nih.gov Its inactivation mechanism also involves the formation of a reactive electrophile that binds to the active site. nih.gov Similarly, analogues of androst-4-ene-3,17-dione have been developed as inhibitors of aromatase. nih.gov
The table below provides a comparative overview of the inactivation parameters for this compound against different 3β-HSD enzymes.
| Enzyme Source | Inactivator Concentration (µM) | Half-life of Inactivation (t½, min) | pH |
| Bovine Adrenal Microsomal Δ⁵-3β-HSD | 55 | 31 | 7.0 |
| P. testosteroni 3β-(and 17β)-HSD | 64 | 28 | 7.0 |
Table 1: Inactivation of 3β-Hydroxysteroid Dehydrogenases by this compound nih.gov
This data underscores the potent and relatively rapid inactivation of 3β-HSD from different sources by this compound.
Structural Characterization and Stereochemical Aspects of 4 Ethenylideneandrostane 3,17 Dione
Conformational Analysis of the Ethenylidene Moiety
The sp²-hybridized C4 atom and the attached vinylidene group introduce a planar constraint. The orientation of this group relative to the A-ring can be described by the torsion angle involving the atoms of the double bond and the adjacent ring carbons. This orientation is not fixed and is subject to steric and electronic interactions with the rest of the steroid nucleus.
Computational modeling and spectroscopic studies on related C4-substituted steroids suggest that the ethenylidene moiety can adopt different rotational conformations. These rotamers would differ in the spatial disposition of the vinylidene protons relative to the A-ring. The energetic barrier between these conformations is a critical parameter that determines the flexibility of this part of the molecule.
The presence of the 4-en-3-one system, in conjunction with the ethenylidene group, leads to a complex interplay of electronic effects. The conjugated system can influence the electron distribution and geometry of the entire A-ring. The planarity enforced by the double bonds can lead to a flattening of the A-ring compared to a saturated cyclohexane (B81311) ring.
A summary of the expected conformational features is presented in the table below:
| Structural Feature | Expected Conformation | Influencing Factors |
| A-Ring | Distorted sofa/half-chair | Planarity of the C4-C5 double bond and C3-ketone. |
| Ethenylidene Group | Potential for rotational isomers | Steric hindrance with A-ring protons and C10-methyl group. |
| Overall Shape | Relatively rigid A/B ring fusion | The inherent rigidity of the trans-fused steroidal backbone. |
It is important to note that the specific dihedral angles and bond lengths would require confirmation through advanced analytical techniques such as X-ray crystallography or high-resolution NMR spectroscopy, coupled with molecular mechanics or quantum mechanical calculations.
Impact of Stereochemistry on Enzymatic Recognition and Reactivity
The stereochemistry of the ethenylidene group in 4-ethenylideneandrostane-3,17-dione is a critical determinant of its interaction with enzymes, particularly those involved in steroid metabolism like aromatase. The exocyclic double bond at C4 does not introduce E/Z isomerism in the same way as an endocyclic double bond. However, the spatial arrangement of the vinylidene group creates distinct faces of the molecule that can interact differently with an enzyme's active site.
The approach of a substrate to the active site of an enzyme is a highly specific process governed by shape complementarity. The orientation of the ethenylidene group can either facilitate or hinder the proper docking of the steroid into the binding pocket. For instance, in the context of aromatase inhibition, the active site is known to have specific hydrophobic and hydrogen-bonding regions that interact with the substrate. nih.govlibretexts.org
The stereochemical presentation of the ethenylidene moiety can influence:
Binding Affinity (Ki): The ability of the compound to fit snugly into the active site. A favorable orientation of the ethenylidene group that complements the shape of the active site will lead to a lower Ki value, indicating tighter binding. Studies on related 6-substituted androstenedione (B190577) derivatives have shown that the stereochemistry of the substituent significantly impacts binding affinity. nih.gov
Enzymatic Reactivity: For mechanism-based inhibitors, the precise positioning of the reactive moiety is crucial for the chemical reaction that leads to enzyme inactivation. The stereochemistry of the ethenylidene group dictates how it is presented to the catalytic residues of the enzyme.
The table below outlines the potential stereochemical impacts on enzymatic interactions:
| Stereochemical Aspect | Potential Impact on Enzymatic Interaction |
| Facial Presentation | The two faces of the ethenylidene double bond are diastereotopic and will interact differently with a chiral active site. |
| Rotational Conformation | Different rotamers will present different three-dimensional shapes to the enzyme, only one of which may be optimal for binding and/or reactivity. |
| Steric Hindrance | The ethenylidene group may sterically clash with certain residues in the active site, preventing an effective binding mode. |
Theoretical and Computational Chemistry Approaches to 4 Ethenylideneandrostane 3,17 Dione
Molecular Modeling of Enzyme-Inactivator Complexes
Molecular modeling is a cornerstone in the study of how 4-ethenylideneandrostane-3,17-dione interacts with its target enzyme, aromatase, a cytochrome P450 enzyme (CYP19A1). nih.gov These models provide a three-dimensional representation of the enzyme-inhibitor complex, offering insights into the binding orientation and the key intermolecular interactions that stabilize the complex.
Homology modeling is often the first step, especially if the crystal structure of the specific enzyme-inhibitor complex is unavailable. nih.gov A model of the target enzyme's three-dimensional structure is built using the amino acid sequence and a experimentally determined structure of a related homologous protein as a template. For aromatase, crystal structures in complex with its natural substrate, androstenedione (B190577), and other inhibitors like exemestane, provide a solid foundation for such modeling. nih.gov
Once a model of the enzyme is established, molecular docking simulations are performed to predict the most likely binding pose of this compound within the enzyme's active site. tbzmed.ac.ir These simulations explore a multitude of possible orientations and conformations of the inhibitor within the active site, scoring them based on a force field that approximates the binding energy. The results of these docking studies can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues of the enzyme.
Molecular dynamics (MD) simulations are then employed to study the dynamic behavior of the enzyme-inactivator complex over time. nih.gov These simulations, often spanning nanoseconds, provide a more realistic picture of the complex in a solvated environment, allowing for the observation of conformational changes in both the inhibitor and the enzyme upon binding. nih.gov Analysis of MD trajectories can reveal the stability of the binding pose predicted by docking and identify key residues that contribute to the binding affinity and specificity.
Table 1: Illustrative Data from Molecular Modeling of Aromatase-Inhibitor Complexes
| Parameter | Description | Example Finding for a Steroidal Inhibitor |
| Binding Energy | The calculated free energy of binding between the inhibitor and the enzyme. | Negative values indicate favorable binding. For potent inhibitors, this is often in the range of -8 to -12 kcal/mol. |
| Key Interacting Residues | Amino acid residues in the enzyme's active site that form significant interactions with the inhibitor. | For steroidal inhibitors of aromatase, residues like Met374, Phe221, and Arg115 are often implicated in binding. nih.gov |
| Hydrogen Bonds | Specific hydrogen bond interactions between the inhibitor and the enzyme. | The C17-keto group of the steroid often forms a hydrogen bond with a key active site residue. |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | The steroidal backbone typically engages in extensive hydrophobic interactions with a pocket of non-polar residues. nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of this compound, providing insights into its intrinsic reactivity and how it participates in the inactivation of aromatase. These methods solve the Schrödinger equation for the molecule, yielding information about its electron distribution, molecular orbitals, and electrostatic potential.
Methods like Density Functional Theory (DFT) are commonly used to calculate the geometry, electronic structure, and vibrational frequencies of the inhibitor. The calculated properties can be correlated with its biological activity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. These are crucial for understanding the mechanism of enzyme inactivation, which often involves covalent bond formation.
Quantum mechanical methods, such as the semi-empirical PM3 method, have been used to model the active site of aromatase and the interactions with steroidal inhibitors. nih.gov These calculations can elucidate the reaction mechanism by mapping the potential energy surface of the inactivation process, identifying transition states, and calculating activation energies. This level of detail is essential for understanding how the ethenylidene group at the C4 position contributes to the molecule's inhibitory mechanism.
Table 2: Representative Data from Quantum Chemical Calculations of a Steroidal Inhibitor
| Calculated Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy suggests a greater propensity to donate electrons, which can be important for initiating the inactivation reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater propensity to accept electrons, which could be relevant in a Michael addition type reaction with a nucleophilic residue in the enzyme. |
| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecule's surface. | The ESP map can identify regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. |
| Atomic Charges | The partial charge on each atom in the molecule. | Atomic charges can help to rationalize intermolecular interactions, such as hydrogen bonding and electrostatic interactions with the enzyme. |
In Silico Predictions of Interaction Specificity
In silico methods are invaluable for predicting the specificity of this compound for its target enzyme, aromatase, over other related enzymes, such as other cytochrome P450s or steroidogenic enzymes. nih.gov This is crucial for designing drugs with minimal off-target effects.
Comparative molecular docking and MD simulations can be performed on a panel of related enzymes to assess the predicted binding affinity of this compound for each. By comparing the calculated binding energies and analyzing the specific interactions within the active sites of different enzymes, it is possible to predict its selectivity profile.
Structure-activity relationship (SAR) studies, guided by computational methods, can further elucidate the features of this compound that are critical for its specific interaction with aromatase. nih.gov By systematically modifying the structure of the inhibitor in silico and predicting the effect of these modifications on binding affinity and selectivity, researchers can gain a deeper understanding of the molecular determinants of specificity. For example, the size and shape of the hydrophobic binding pocket in aromatase's active site are key determinants of which steroidal structures can bind effectively. nih.gov
Virtual screening of compound libraries against the aromatase structure is another powerful in silico approach. tbzmed.ac.ir While this compound is a known inhibitor, the principles of virtual screening can be applied in reverse to understand why it is a good binder. By comparing its properties to those of a large set of diverse molecules, the specific features that make it a potent and selective inhibitor can be highlighted.
Advanced Methodologies and Future Research Directions
Spectroscopic Techniques for Elucidating Inactivation Adducts
The irreversible inactivation of an enzyme by a mechanism-based inhibitor such as 4-ethenylideneandrostane-3,17-dione results in the formation of a stable covalent adduct between the inhibitor and the enzyme. Elucidating the precise structure of this adduct is paramount for confirming the inactivation mechanism. Advanced spectroscopic techniques are indispensable for this purpose.
Future investigations will likely employ a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry, particularly techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can identify the mass of the modified protein, confirming covalent attachment of the inhibitor. nih.gov Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID) and electron transfer dissociation (ETD), are critical for pinpointing the exact amino acid residue(s) at the active site that have been modified. nih.gov While CID can sometimes lead to the loss of labile adducts, ETD is often gentler and better at preserving the covalent bond during fragmentation, making it highly suitable for analyzing these types of modifications. nih.gov
NMR spectroscopy offers unparalleled insight into the three-dimensional structure of the adduct. rsc.orgnih.gov Techniques like 2D-NMR (e.g., COSY, NOESY) can be used to determine the conformation of the bound steroid and its orientation within the enzyme's active site. rsc.orgnih.gov This level of detail is crucial for understanding the specific interactions that lead to inactivation and can inform the design of more potent or selective inhibitors. Although challenging due to the size of enzyme-adduct complexes, these methods provide the most detailed structural information.
Development of Novel Ethenylidene Steroid Analogues as Biochemical Probes
Building on the foundation of this compound, the development of novel analogues containing the ethenylidene group represents a promising avenue for creating sophisticated biochemical probes. nih.gov These probes can be designed to investigate various aspects of steroid biochemistry and enzymology.
One key area of development is the synthesis of activity-based probes (ABPs). nih.gov An ABP is an irreversible inhibitor that is modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. By designing an ethenylidene steroid ABP, researchers could visualize and track the target enzyme (e.g., 3β-hydroxysteroid dehydrogenase) in complex biological samples, such as cell lysates or even in living cells. nih.gov This would be a powerful tool for studying enzyme expression, localization, and activity under different physiological conditions.
Furthermore, the synthesis of a library of ethenylidene steroid analogues with systematic modifications to the steroid backbone would allow for detailed structure-activity relationship (SAR) studies. rsc.org By altering substituents on the steroid rings, researchers can probe the steric and electronic requirements of the enzyme's active site. nih.gov This information is invaluable for designing new molecules with enhanced selectivity for specific enzyme isozymes, which is often a critical factor in developing targeted therapeutics. tandfonline.com The convergent synthesis of such analogues can be achieved through modern organic chemistry methods, allowing for flexible and efficient creation of diverse structures. researchgate.net
Applications in Fundamental Enzymology Research
This compound serves as a classic example of a mechanism-based inactivator, also known as a "suicide substrate". northwestern.edunih.gov This class of inhibitors is particularly useful in fundamental enzymology because their mechanism of action inherently provides information about the enzyme's catalytic cycle. northwestern.edu The enzyme itself converts the unreactive inhibitor into a highly reactive species that then inactivates it, a process that can only occur in a functional active site. acs.orgnih.gov
This compound has been instrumental in studying the 3β-hydroxysteroid dehydrogenase (3β-HSD) family of enzymes, which are essential for the biosynthesis of all active steroid hormones. nih.govfrontiersin.orgmedscape.com Research has shown that this compound acts as an affinity label and causes time-dependent, irreversible inactivation of 3β-HSD from both bovine and bacterial sources. This demonstrates its utility in probing the active sites of these enzymes across different species.
The kinetic parameters of this inactivation provide quantitative insights into the enzyme's mechanism. For example, the protection of the enzyme from inactivation by the presence of its natural substrate confirms that the inhibitor acts at the catalytic site.
Table 1: Kinetic Data for 3β-Hydroxysteroid Dehydrogenase Inactivation
| Enzyme Source | Inhibitor | Kinetic Parameter | Value |
|---|---|---|---|
| Bovine Adrenal Microsomal 3β-HSD | 4-Ethenylidene-5α-androstane-3,17-dione | t_1/2_ | 31 min (at 55 µM) |
| P. testosteroni 3β-HSD | 4-Ethenylidene-5α-androstane-3,17-dione | t_1/2_ | 28 min (at 64 µM) |
| Bovine Adrenal Microsomal 3β-HSD | 4-Ethenylidene-5α-androstane-3β,17β-diol | K_i_ | 2.7 µM |
Data sourced from literature.
By using such inhibitors, researchers can answer fundamental questions about enzyme function, such as identifying key catalytic residues and understanding the chemical steps involved in the enzymatic reaction. This knowledge forms the basis for understanding metabolic pathways and the molecular basis of diseases related to enzyme dysfunction. nih.govresearchgate.net
Q & A
Q. How can microbial cytochrome P450 enzymes be engineered for regiospecific biotransformation?
- Methodological Answer : Directed evolution of Rhodococcus P450BM3 variants (e.g., A74G/F87V) enhances 16β-hydroxylation activity. Screening via whole-cell bioconversion in E. coli and GC-MS analysis identifies mutants with >90% regioselectivity. Crystallographic data guide rational design of substrate-access channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
